

Application Notes and Protocols for SR-31747 in Prostate Cancer Cell Lines

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Compound of Interest

Compound Name: SR-31747 free base

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Introduction

SR-31747 (also known as SR31747A) is a ligand for sigma receptors, with notable antiproliferative and immunomodulatory properties.^[1] It binds to several proteins, including sigma-1 (SRBP-1), sigma-2, and emopamil-binding protein (EBP), also known as human sterol isomerase (HSI).^{[1][2]} Research has demonstrated its potential as an anti-tumor agent, particularly in prostate cancer. SR-31747 inhibits the proliferation of both hormone-responsive (androgen-sensitive) and hormone-unresponsive (androgen-independent) prostate cancer cell lines.^{[2][3]} Its mechanism of action is primarily attributed to its interaction with sigma receptors, leading to the induction of cell death pathways.^[2] These application notes provide a summary of the effects of SR-31747 on various prostate cancer cell lines and detailed protocols for relevant in vitro experiments.

Data Presentation

The following tables summarize the known effects of SR-31747 on commonly used prostate cancer cell lines. While specific IC₅₀ values for SR-31747 are not consistently reported in the literature, the available data indicates its efficacy at nanomolar concentrations.

Table 1: Prostate Cancer Cell Line Characteristics

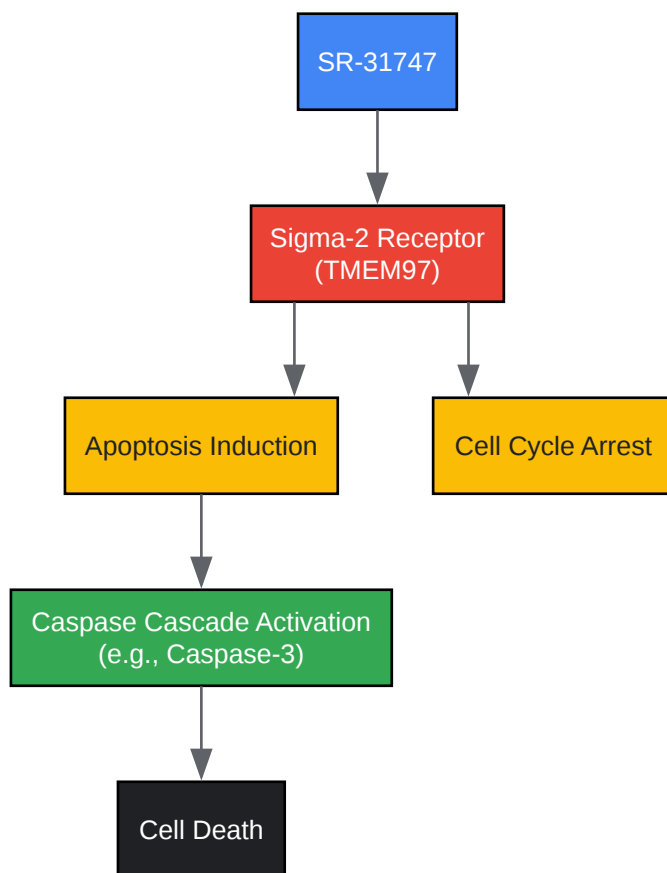
Cell Line	Androgen Receptor (AR) Status	Origin	Key Characteristics
LNCaP	Positive (Androgen-sensitive)	Lymph Node Metastasis	Expresses Prostate-Specific Antigen (PSA); growth is androgen-dependent. [4]
PC-3	Negative (Androgen-independent)	Bone Metastasis	High metastatic potential; does not express PSA.[5]
DU-145	Negative (Androgen-independent)	Brain Metastasis	Moderate metastatic potential; does not express PSA.[5]

Table 2: Effects of SR-31747 on Prostate Cancer Cell Lines

Cell Line	Effect of SR-31747	Reported Effective Concentrations	Primary Mediator
LNCaP	Inhibition of proliferation	Nanomolar range[2][3]	EBP (Human Sterol Isomerase)[2]
PC-3	Inhibition of proliferation	Nanomolar range[2][3]	EBP (Human Sterol Isomerase)[2]
DU-145	Inhibition of proliferation	Nanomolar range[2][3]	EBP (Human Sterol Isomerase)[2]

Signaling Pathways and Visualizations

The antitumor activity of SR-31747 in prostate cancer cells is initiated by its binding to sigma receptors, particularly the sigma-2 receptor. While the precise downstream signaling cascade is still under investigation, evidence suggests that sigma-2 receptor ligands induce apoptosis through multiple pathways, including caspase activation, and can also lead to cell cycle arrest.



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Proposed mechanism of SR-31747 in prostate cancer cells.

Experimental Protocols

The following are detailed protocols for culturing prostate cancer cell lines and assessing the effects of SR-31747.

Cell Culture of Prostate Cancer Cell Lines

Aseptic techniques should be strictly followed.

Materials:

- LNCaP (ATCC® CRL-1740™), PC-3 (ATCC® CRL-1435™), or DU-145 (ATCC® HTB-81™) cells

- LNCaP: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
- PC-3 & DU-145: D-MEM medium supplemented with 10% FBS, 1% penicillin-streptomycin.
- 0.25% Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- T-75 culture flasks
- Humidified incubator at 37°C with 5% CO₂

Protocol:

- Thaw cryopreserved cells rapidly in a 37°C water bath.
- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 1,000 rpm for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium.
- Transfer the cell suspension to a T-75 flask.
- Incubate at 37°C with 5% CO₂.
- For subculturing, when cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
- Neutralize trypsin with complete growth medium, centrifuge, and resuspend in fresh medium for plating.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.



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Workflow for the MTT Cell Viability Assay.

Materials:

- Prostate cancer cells in complete growth medium
- 96-well plates
- SR-31747 stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other solubilizing agent
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of SR-31747 in complete growth medium.
- Remove the old medium from the wells and add 100 μ L of the SR-31747 dilutions. Include vehicle-only controls.
- Incubate for the desired time period (e.g., 48 or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Treated and control prostate cancer cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- Culture and treat cells with SR-31747 as desired.
- Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
- Wash the cell pellet twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer to a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.

- Analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression of key apoptosis-related proteins, such as Bcl-2 and cleaved Caspase-3.



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Workflow for Western Blotting.

Materials:

- Treated and control prostate cancer cells
- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Protocol:

- Lyse treated and control cells in RIPA buffer.

- Determine protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
- Wash the membrane and detect protein bands using an ECL substrate and an imaging system.
- Normalize the expression of target proteins to a loading control like β -actin.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

- Treated and control prostate cancer cells
- 70% cold ethanol
- PBS
- Propidium Iodide (PI) staining solution with RNase A
- Flow cytometer

Protocol:

- Harvest and wash cells as described for the apoptosis assay.
- Resuspend the cell pellet in 1 mL of cold PBS.

- Fix the cells by adding the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently.
- Incubate at -20°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

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